methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate
CAS No.:
Cat. No.: VC15761201
Molecular Formula: C14H17N3O2
Molecular Weight: 259.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N3O2 |
|---|---|
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | methyl 4-[[(1-methylpyrazol-3-yl)methylamino]methyl]benzoate |
| Standard InChI | InChI=1S/C14H17N3O2/c1-17-8-7-13(16-17)10-15-9-11-3-5-12(6-4-11)14(18)19-2/h3-8,15H,9-10H2,1-2H3 |
| Standard InChI Key | HZXLOKAWBQHMMQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC(=N1)CNCC2=CC=C(C=C2)C(=O)OC |
Introduction
Methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate is a complex organic compound featuring a benzoate moiety linked to a pyrazole derivative. This compound is of significant interest in pharmaceutical chemistry due to its potential applications in drug development and biological research. Its molecular formula is C14H17N3O2, and it has a molecular weight of approximately 259.30 g/mol, although some sources may slightly vary in their reported molecular weight.
Synthesis and Chemical Reactions
The synthesis of methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate typically involves multi-step organic synthesis techniques. These reactions often require controlled conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor the reactions.
Synthesis Steps:
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Starting Materials: The synthesis may begin with 1-methyl-1H-pyrazole and benzoic acid derivatives.
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Reaction Conditions: Controlled temperature and pH are crucial for optimal yields.
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Analytical Methods: TLC and HPLC are used for monitoring and purification.
Biological Activities and Potential Applications
Preliminary studies suggest that this compound exhibits notable biological activities. Its interaction with biological targets such as enzymes and receptors is a key area of research. The presence of the pyrazole ring is crucial for binding affinity and specificity.
| Potential Applications | Description |
|---|---|
| Pharmaceutical Development | Potential lead compound for drug development |
| Biological Research | Investigated for interactions with enzymes and receptors |
Comparison with Similar Compounds
Several compounds share structural similarities with methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 4-amino-benzoate | Amino group on the benzene ring | Used in synthesizing local anesthetics |
| Methyl benzoate | Simple ester structure | Widely used as a solvent and fragrance |
| 1-Methylpyrazole | Contains a pyrazole ring | Used in agrochemical applications |
| Methyl 4-(hydroxymethyl)benzoate | Hydroxymethyl substitution on the benzene ring | Potential application in polymer chemistry |
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